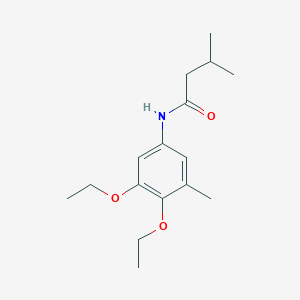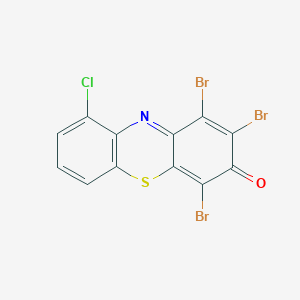
1,2,4-Tribromo-9-chloro-3H-phenothiazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Tribromo-9-chloro-3H-phenothiazin-3-one is a heterocyclic compound belonging to the family of phenothiazines. These compounds are known for their diverse therapeutic applications, including antiviral, antibacterial, and anticancer activities. The unique structure of this compound makes it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-tribromo-9-chloro-3H-phenothiazin-3-one typically involves the bromination and chlorination of phenothiazine derivatives. One common method includes the reaction of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors and controlled environments to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Tribromo-9-chloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: It can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Substitution: The compound can participate in substitution reactions, where bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Molecular oxygen and a blue LED lamp are used as the oxidant and irradiation source, respectively.
Substitution: Reagents such as sodium acetate and ethanolic solutions are commonly used in substitution reactions.
Major Products
Oxidation: The major product formed is sulfoxides.
Substitution: The products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
1,2,4-Tribromo-9-chloro-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: It is used as a photocatalyst in organic synthesis, particularly in the oxidation of sulfides to sulfoxides.
Medicine: Its potential anticancer and anti-inflammatory activities are explored in pharmacological research.
Industry: The compound’s unique chemical properties are utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1,2,4-tribromo-9-chloro-3H-phenothiazin-3-one exerts its effects involves its ability to act as a photocatalyst. The compound absorbs light energy, which excites its electrons and enables it to facilitate oxidation reactions. The molecular targets and pathways involved include the activation of molecular oxygen and the subsequent oxidation of sulfides to sulfoxides .
Comparaison Avec Des Composés Similaires
Similar Compounds
3H-Phenothiazin-3-one: A parent compound with similar photocatalytic properties.
2,5-Dibromo-3,6-dimethoxy-1,4-benzoquinone: A precursor in the synthesis of 1,2,4-tribromo-9-chloro-3H-phenothiazin-3-one.
Uniqueness
This compound is unique due to its specific bromination and chlorination pattern, which enhances its photocatalytic efficiency and broadens its range of applications in scientific research and industry.
Propriétés
Numéro CAS |
90040-71-4 |
|---|---|
Formule moléculaire |
C12H3Br3ClNOS |
Poids moléculaire |
484.4 g/mol |
Nom IUPAC |
1,2,4-tribromo-9-chlorophenothiazin-3-one |
InChI |
InChI=1S/C12H3Br3ClNOS/c13-6-7(14)11(18)8(15)12-10(6)17-9-4(16)2-1-3-5(9)19-12/h1-3H |
Clé InChI |
BHVHMLOGEYDXTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)N=C3C(=C(C(=O)C(=C3Br)Br)Br)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


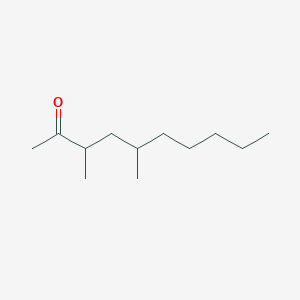
![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)
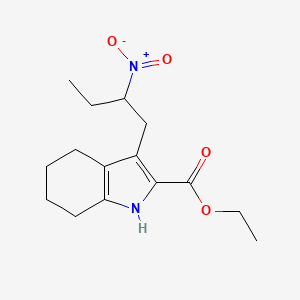
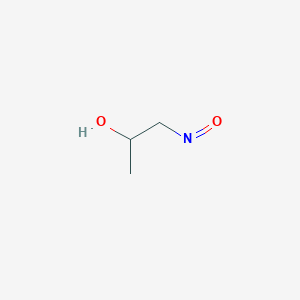
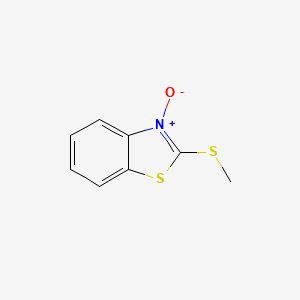
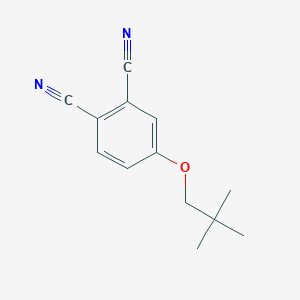

![2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14369588.png)
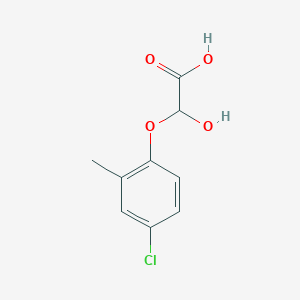

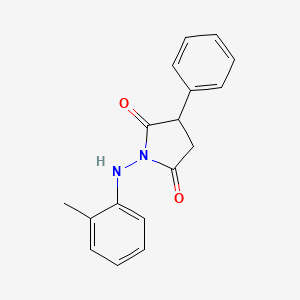
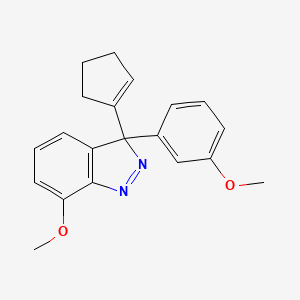
![Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate](/img/structure/B14369617.png)
